molecular formula C17H14ClNO4S B15301378 1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B15301378
M. Wt: 363.8 g/mol
InChI Key: NOFPCBQWNWGTHE-MDZDMXLPSA-N
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Description

1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: The compound’s therapeutic properties are being explored for the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C17H14ClNO4S

Molecular Weight

363.8 g/mol

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C17H14ClNO4S/c18-14-7-3-1-5-12(14)9-10-24(22,23)19-15-8-4-2-6-13(15)11-16(19)17(20)21/h1-10,16H,11H2,(H,20,21)/b10-9+

InChI Key

NOFPCBQWNWGTHE-MDZDMXLPSA-N

Isomeric SMILES

C1C(N(C2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3Cl)C(=O)O

Canonical SMILES

C1C(N(C2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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